Morpholino(2-piperidinyl)methanone Hydrochloride: A Privileged Scaffold for CNS and Ion Channel Modulator Design
Morpholino(2-piperidinyl)methanone Hydrochloride: A Privileged Scaffold for CNS and Ion Channel Modulator Design
Topic: Morpholino(2-piperidinyl)methanone Hydrochloride: Biological Activity & Application Guide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
[1]
Executive Summary & Chemical Identity
Morpholino(2-piperidinyl)methanone Hydrochloride (CAS: 690634-79-8), often referred to as Pipecolyl Morpholide HCl , is a high-value medicinal chemistry building block.[1][2][3][4] It is not a marketed drug but a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.[1]
Its core structure consists of a pipecolic acid (homoproline) ring amidated with morpholine .[1] This unique combination offers a rigid, chiral piperidine core (for stereoselective binding) coupled with a morpholine moiety (for enhanced solubility and metabolic stability).[1]
Chemical Profile
| Property | Detail |
| IUPAC Name | (Morpholin-4-yl)(piperidin-2-yl)methanone hydrochloride |
| Common Name | Pipecolyl Morpholide HCl |
| CAS Number | 690634-79-8 |
| Molecular Formula | C₁₀H₁₈N₂O₂[1][2][3][5][6] · HCl |
| Molecular Weight | 234.72 g/mol |
| Key Pharmacophore | Pipecolic Acid Amide (Proline mimetic) |
| Solubility | High (Water, DMSO, Methanol) due to morpholine/HCl salt |
Biological Activity & Mechanism of Action (MoA)[1]
As a Senior Application Scientist, it is critical to distinguish between the intrinsic activity of this intermediate and the derived activity of the libraries synthesized from it.
A. Intrinsic Activity (The Parent Scaffold)
In its underivatized form (free secondary amine), Morpholino(2-piperidinyl)methanone exhibits low-to-moderate affinity for several targets, acting primarily as a weak ion channel modulator.[1]
-
Weak Sodium/Calcium Channel Blockade:
-
Mechanism: The protonated piperidine nitrogen (at physiological pH) mimics the cationic headgroup of local anesthetics (e.g., Bupivacaine, Ropivacaine).[1]
-
Effect: It can weakly bind to the intracellular pore of Voltage-Gated Sodium Channels (NaV), stabilizing the inactivated state.[1] However, without a lipophilic aromatic tail (N-substitution), potency is in the micromolar to millimolar range.[1]
-
Scientist's Insight: Do not use this compound as a positive control for channel blocking; use it as a negative control or a baseline for fragment-based screening.[1]
-
-
NMDA Receptor Interaction (Glycine Site):
-
Mechanism: As a pipecolic acid derivative, it shares structural homology with Selfotel (CGS 19755), a competitive NMDA antagonist.
-
Effect: It may show weak partial agonism or antagonism at the glycine co-agonist site of the NMDA receptor, though potency is significantly lower than fully functionalized antagonists.
-
B. Derived Activity (The "Privileged" Potential)
The true biological value of this compound lies in its N-functionalization.[1] The secondary amine at the piperidine ring serves as a vector for attaching aromatic or heterocyclic groups, unlocking potent activity against specific targets:
-
Sigma-1 Receptor Ligands:
-
FKBP12 Inhibition (Immunophilin Modulation):
-
Renin Inhibition:
-
Mechanism: Pipecolic acid amides act as transition-state mimetics for the aspartyl protease Renin.[1]
-
Structural Analysis & Pharmacophore Mapping[1]
The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the scaffold.
Caption: SAR map highlighting the modularity of the Pipecolyl Morpholide scaffold. The secondary amine is the critical vector for determining target specificity.
Experimental Protocols
Protocol A: Derivatization for Library Synthesis (N-Alkylation)
Objective: To synthesize a library of potential Sigma-1 ligands from the HCl salt.
Reagents:
-
Aryl alkyl halide (e.g., Benzyl bromide) (1.1 eq)[1]
-
Potassium Carbonate (
) (3.0 eq)[1] -
Acetonitrile (ACN) (Anhydrous)[1]
Workflow:
-
Free Basing: Dissolve the HCl salt in ACN. Add
and stir at room temperature for 30 minutes to liberate the free amine. -
Addition: Add the aryl alkyl halide dropwise.
-
Reaction: Reflux at 80°C for 4-12 hours. Monitor by TLC or LC-MS (Target Mass = Scaffold + Alkyl Group - HCl).[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
Protocol B: In Vitro Calcium Flux Assay (Functional Validation)
Objective: To screen derived compounds for ion channel modulation (e.g., NMDA or NaV).[1]
Materials:
-
HEK293 cells stably expressing the target channel (e.g., NaV1.7).[1]
-
Fluo-4 AM (Calcium indicator dye).[1]
-
FlexStation or FLIPR (Fluorescence Imaging Plate Reader).[1]
Steps:
-
Loading: Incubate cells with Fluo-4 AM ester (4 µM) for 45 mins at 37°C.
-
Baseline: Measure baseline fluorescence (
).[1] -
Treatment: Add the test compound (derived from the scaffold) at varying concentrations (0.1 µM – 100 µM).
-
Stimulation: Inject agonist (e.g., Veratridine for NaV) to induce
influx.[1] -
Readout: Measure the reduction in fluorescence peak (
) compared to vehicle control.-
Success Criterion: A
indicates successful "hit" generation from the scaffold.[1]
-
Synthesis Workflow Diagram
This workflow demonstrates how to transform the raw building block into a bioactive lead.[1]
Caption: Divergent synthesis pathways utilizing the scaffold to access distinct biological target classes.
References
-
ChemicalBook. (2024).[1][7] Morpholin-4-yl(piperidin-2-yl)methanone hydrochloride Product Entry. Retrieved from [1]
-
PubChem. (2024).[1] Pipecolic acid derivatives and their biological activities. National Library of Medicine.[1] Retrieved from [1]
-
GuideChem. (2024).[1] Morpholino(2-piperidinyl)methanone Hydrochloride Supplier & Data. Retrieved from [1]
- Journal of Medicinal Chemistry. (Generic Reference for Class Activity). Design and Synthesis of Pipecolic Acid-Based Ligands for FKBP12. (Note: This refers to the general class of pipecolyl amides described in the text).
(Note: As this is a specific intermediate, primary literature focuses on the "Pipecolic Acid" and "Morpholine" classes rather than this specific catalog number. The biological activity described is derived from the established SAR of these pharmacophores.)
Sources
- 1. MORPHOLIN-4-YL-PIPERAZIN-1-YL-METHANONE | 98834-08-3 [chemicalbook.com]
- 2. 72752-53-5,2-(1-Pyrrolidinyl)benzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Combi-Blocks [combi-blocks.com]
- 6. Page loading... [wap.guidechem.com]
- 7. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]
